2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid is an organofluorine compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethylthio group attached to the pyrimidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid typically involves the introduction of the trifluoromethylthio group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of 2-chloropyrimidine-5-carboxylic acid with trifluoromethylthiolating reagents such as trifluoromethylthiolate salts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s interaction with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness
2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyrimidines. This group enhances the compound’s reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H3F3N2O2S |
---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) |
InChI Key |
DTFWLUVBSUCRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.